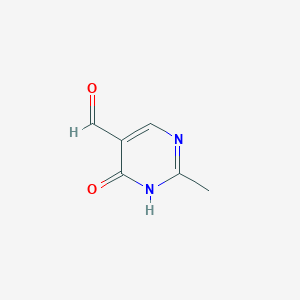
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound with a pyrimidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 2-methyl-3-oxobutanal with urea in the presence of an acid catalyst to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.
Reduction: 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-methanol.
Substitution: 2-Bromo-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde.
Aplicaciones Científicas De Investigación
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals and as a precursor for advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism, by binding to its active site and preventing substrate conversion .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-Hydrazineyl-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
- 2-(4-Alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Uniqueness
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C6H6N2O2 |
|---|---|
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
2-methyl-6-oxo-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c1-4-7-2-5(3-9)6(10)8-4/h2-3H,1H3,(H,7,8,10) |
Clave InChI |
UFVRIOWEDMQLPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=O)N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





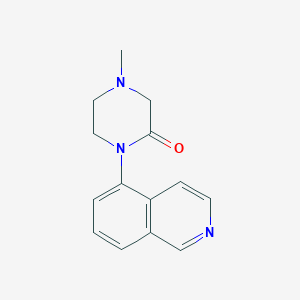

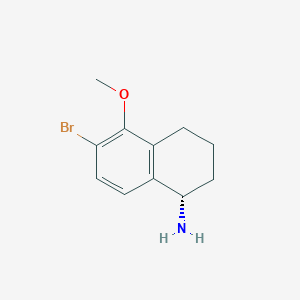




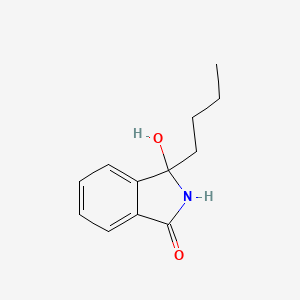
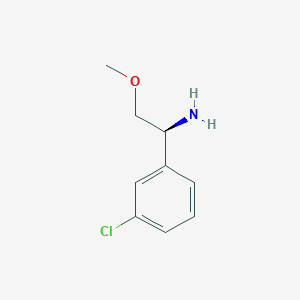

![3'-Methyl-[2,2'-bithiophene]-3-carbonitrile](/img/structure/B12959859.png)
